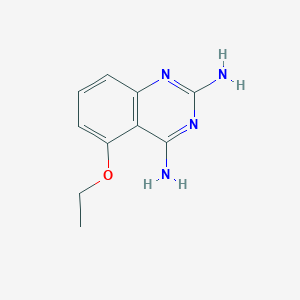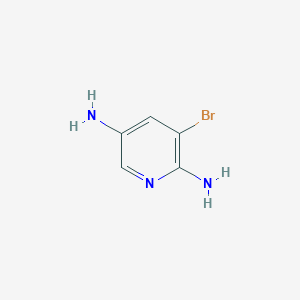
3-Bromopyridine-2,5-diamine
説明
3-Bromopyridine-2,5-diamine is a halogenated pyridine derivative. Its synthesis and properties are significant in medicinal chemistry and material science due to its potential as a building block for various chemical manipulations.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including those similar to 3-Bromopyridine-2,5-diamine, involves halogen dance reactions and electrophile trapping, as detailed in a study by Wu et al. (2022) (Wu et al., 2022).
Molecular Structure Analysis
A study on related compounds by Abraham et al. (2017) explored the molecular structure using Density Functional Theory (DFT) and spectroscopic methods, providing insights into electronic and vibrational characteristics (Abraham et al., 2017).
Chemical Reactions and Properties
Awwadi et al. (2006) investigated the role of aryl-bromine-halide synthons in the crystal structures of bromopyridine compounds, emphasizing the electrostatic nature of these interactions (Awwadi et al., 2006).
Physical Properties Analysis
The study of pyridine derivatives by Bhasin and Arora (2004) detailed the synthesis and characterization of pyridyl selenium compounds, which could offer insights into the physical properties of similar compounds (Bhasin & Arora, 2004).
Chemical Properties Analysis
The research by Bardasov et al. (2020) on the synthesis of arylpyridine dicarbonitriles and their optical properties can provide a basis for understanding the chemical properties of related bromopyridine compounds (Bardasov et al., 2020).
科学的研究の応用
Application
3-Bromopyridine-2,5-diamine is a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . It’s used in the synthesis of bipyridine derivatives .
Method of Application
The synthesis of bipyridine derivatives involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For example, the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides was achieved, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . The couplings were efficiently catalyzed by NiCl 2 ·6H 2 O without external ligands to give 2,2′-bipyridines in high yield .
Results or Outcomes
The product, 2,2′-bipyridine derivatives, acted as ligands for nickel (II), facilitating the smooth progress of the coupling reaction .
Material Science
Application
2,3-Diamino-5-bromopyridine, a related compound, can be used in the preparation of various heterocyclic compounds .
Method of Application
This compound can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride . It may be used in the preparation of the following heterocyclic compounds: 6-bromoimidazo- [ b ]pyridine, 11-bromopyrido [2′,3′:5,6]pyrazino [2,3- f ] [1,10]phenanthroline, 6-bromo-3- (tetrahydro-2 H -pyran-2-yl)-3 H -imidazo [4,5- b ]pyridine .
Results or Outcomes
The preparation of these heterocyclic compounds expands the range of materials available for various applications in material science .
Pharmaceutical Chemistry
Application
3-Bromopyridine-2,5-diamine can be used as a precursor in the synthesis of various biologically active molecules . These molecules can have potential applications in the development of new drugs .
Method of Application
The synthesis of these biologically active molecules often involves coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions are catalyzed by metal complexes under both homogeneous and heterogeneous conditions .
Results or Outcomes
The biologically active molecules synthesized from 3-Bromopyridine-2,5-diamine can contribute to the discovery and development of new drugs .
Photovoltaic Devices
Application
3-Bromopyridine-2,5-diamine can be used in the synthesis of photosensitizers . Photosensitizers are key components in photovoltaic devices such as solar cells .
Method of Application
The synthesis of photosensitizers involves coupling reactions of pyridine derivatives in the presence of a catalyst . The product strongly coordinates with metal centers, facilitating the progress of the reaction .
Results or Outcomes
The photosensitizers synthesized from 3-Bromopyridine-2,5-diamine can enhance the efficiency of photovoltaic devices .
Supramolecular Chemistry
Application
3-Bromopyridine-2,5-diamine can be used in the synthesis of supramolecular architectures . These structures have potential applications in the development of new materials and devices .
Method of Application
The synthesis of these supramolecular architectures often involves coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions are catalyzed by metal complexes under both homogeneous and heterogeneous conditions .
Results or Outcomes
The supramolecular architectures synthesized from 3-Bromopyridine-2,5-diamine can contribute to the discovery and development of new materials and devices .
Electrochemical Devices
Application
3-Bromopyridine-2,5-diamine can be used in the synthesis of viologens . Viologens are key components in electrochemical devices such as batteries and supercapacitors .
Method of Application
The synthesis of viologens involves coupling reactions of pyridine derivatives in the presence of a catalyst . The product strongly coordinates with metal centers, facilitating the progress of the reaction .
Results or Outcomes
The viologens synthesized from 3-Bromopyridine-2,5-diamine can enhance the efficiency of electrochemical devices .
Safety And Hazards
“3-Bromopyridine-2,5-diamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
特性
IUPAC Name |
3-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENCMIONVUOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2,5-diamine | |
CAS RN |
896160-69-3 | |
| Record name | 896160-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



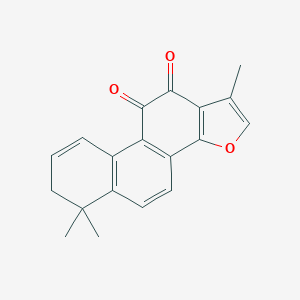

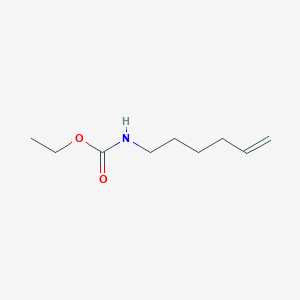
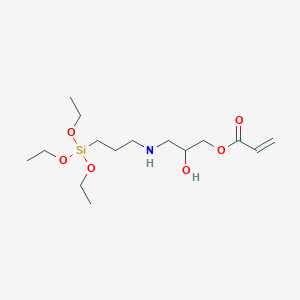
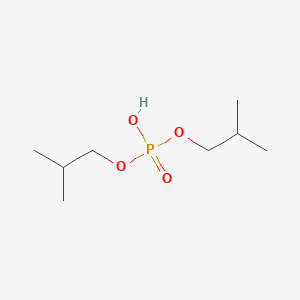
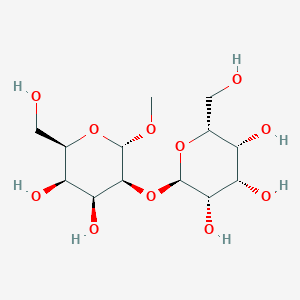
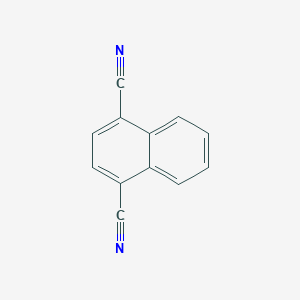
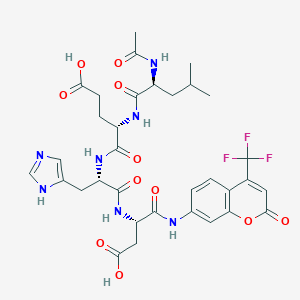
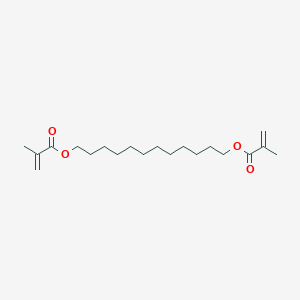
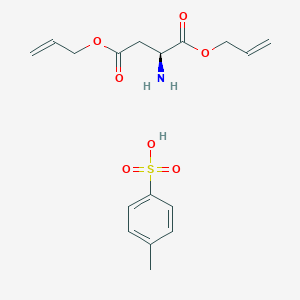
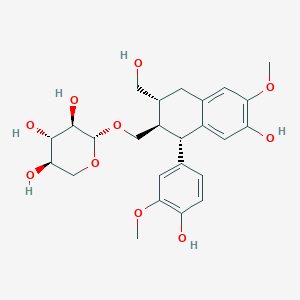
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
